molecular formula C16H13N3 B14881342 2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

Cat. No.: B14881342
M. Wt: 247.29 g/mol
InChI Key: OCKRHIKRVUHGIU-UHFFFAOYSA-N
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Description

2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2-position with a 6-(pyridin-2-yl)pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing the desired α-methylated pyridines in good yields without the need for additional work-up or purification.

Industrial Production Methods

Industrial production of this compound may involve similar continuous flow methods due to their efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles, such as the avoidance of work-up procedures and reduced waste, makes this approach suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyridines with different functional groups .

Mechanism of Action

The mechanism of action of 2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine involves its interaction with molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is unique due to its specific structural arrangement, which allows it to form stable complexes with various metals and exhibit distinct biological activities

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

InChI

InChI=1S/C16H13N3/c1-12-6-4-8-15(18-12)16-10-5-9-14(19-16)13-7-2-3-11-17-13/h2-11H,1H3

InChI Key

OCKRHIKRVUHGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

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